molecular formula C19H18N2O3 B4983955 N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide

Cat. No. B4983955
M. Wt: 322.4 g/mol
InChI Key: VUCLLQLTYHDUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide is a chemical compound with potential applications in scientific research. This compound is a member of the benzoxazinone family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potentially useful compound for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for researchers studying cancer. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide. One potential area of research is the development of new cancer treatments based on this compound. Another area of research is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide can be achieved through several methods. One of the most common methods involves the reaction of 3-methylbenzoyl chloride with 2-amino-4-allylphenol in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methylbenzamide has several potential applications in scientific research. One of its primary uses is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

3-methyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-9-21-16-11-15(7-8-17(16)24-12-18(21)22)20-19(23)14-6-4-5-13(2)10-14/h3-8,10-11H,1,9,12H2,2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCLLQLTYHDUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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